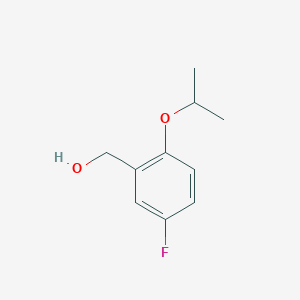
(5-Fluoro-2-isopropoxyphenyl)methanol
Overview
Description
“(5-Fluoro-2-isopropoxyphenyl)methanol” is a chemical compound with the molecular formula C10H13FO2 and a molecular weight of 184.21 . It is a liquid at room temperature . This compound has gained attention in recent years due to its potential use in various areas of scientific research and industry.
Molecular Structure Analysis
The InChI code for “(5-Fluoro-2-isopropoxyphenyl)methanol” is 1S/C10H13FO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7,12H,6H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“(5-Fluoro-2-isopropoxyphenyl)methanol” is a liquid at room temperature . The compound is stored at temperatures between 2-8°C .Scientific Research Applications
Fluorescent Labeling in Amino Acid Analysis
(5-Fluoro-2-isopropoxyphenyl)methanol has been utilized in the field of amino acid analysis. For instance, derivatives like 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole have been used as precolumn fluorescent labeling reagents in high-performance liquid chromatography (HPLC) for amino acids (Watanabe & Imai, 1981).
Synthesis and Rearrangements in Organic Chemistry
The compound has applications in organic synthesis and rearrangement reactions. Research demonstrates its role in the stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes and in rearrangements initiated using Selectfluor and Deoxo-Fluor (Krow et al., 2004).
C-H Halogenation in Chemical Synthesis
The compound is also significant in chemical synthesis, especially in C-H halogenation. A study highlighted the preparation of (6-Amino-2-chloro-3-fluorophenyl)methanol through palladium catalyzed iterative C-H halogenation, offering advantages like higher yields and better selectivity (Sun, Sun, & Rao, 2014).
Olefin Epoxidation Enhancement
Fluorinated alcohols, such as (5-Fluoro-2-isopropoxyphenyl)methanol, have been observed to enhance olefin epoxidation by H2O2 under mild conditions, acting as catalysts by providing a template stabilizing the transition state of the reaction (de Visser et al., 2003).
Interaction Studies in Spectroscopy
This compound has been used in spectroscopic studies to investigate the interaction of alcohols with fluorophenylacetylenes, providing insights into the hydrogen bonding behavior and interaction dynamics in such complexes (Maity, Maity, & Patwari, 2011).
Safety and Hazards
properties
IUPAC Name |
(5-fluoro-2-propan-2-yloxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNGXXXZLJXSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2-isopropoxyphenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



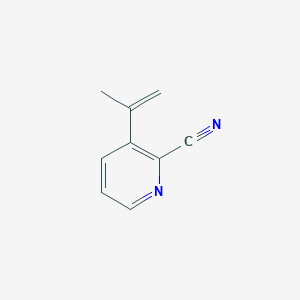
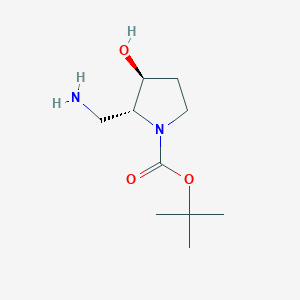
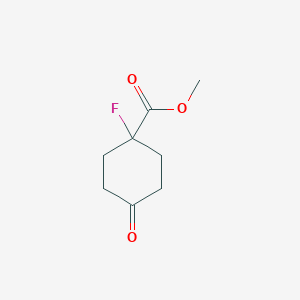
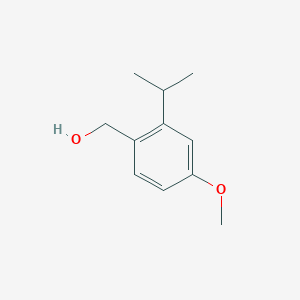


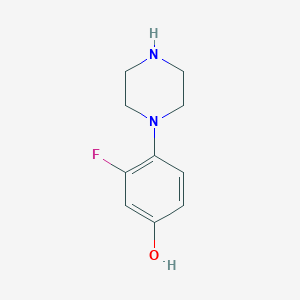
![(4S,5S)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B6357977.png)

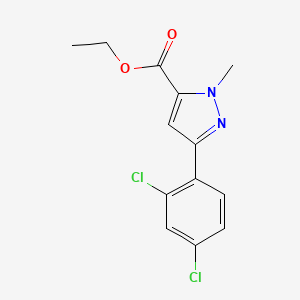



![Ethyl 9-hydroxy-5-oxatricyclo[4.4.0.0(2,4)]deca-1(6),7,9-triene-3-carboxylate](/img/structure/B6358017.png)